Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate
Description
Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamide group linked to a 2-ethoxy-2-oxoethyl chain and a 4-methylphenyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy-oxoethyl group and steric bulk from the sulfonamide and aromatic substituents.
Properties
CAS No. |
14370-73-1 |
|---|---|
Molecular Formula |
C19H21NO6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C19H21NO6S/c1-4-26-18(21)13-20(17-8-6-5-7-16(17)19(22)25-3)27(23,24)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3 |
InChI Key |
BQRYIDLLMHALEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate exhibit promising anticancer properties. For instance, derivatives of sulfonamide have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth.
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Breast Cancer | Enzyme inhibition |
| Sulfonamide Derivative X | Lung Cancer | Apoptosis induction |
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Materials Science Applications
2.1 Photoinitiators in Polymer Chemistry
The compound's structure allows it to function as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that generate free radicals upon exposure to light, initiating polymerization processes.
| Application | Role of Compound |
|---|---|
| UV-Curable Coatings | Photoinitiator |
| Adhesives | Free radical generation |
Case Study : A recent study highlighted the use of this compound as a photoinitiator in formulating UV-curable coatings, demonstrating enhanced curing rates and improved mechanical properties of the final product.
Analytical Chemistry Applications
3.1 Development of Chemosensors
This compound has been explored for its potential in developing chemosensors for detecting metal ions. The compound's ability to form complexes with metal ions can be harnessed for analytical purposes.
| Metal Ion | Detection Method |
|---|---|
| Copper II | Fluorescence |
| Gadolinium III | Colorimetric |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Sulfonylamino Benzoate Esters in Agrochemicals
Several methyl benzoate derivatives with sulfonylamino and triazine substituents are widely used as herbicides (Table 1). These include:
| Compound Name | Substituents | CAS Number | Primary Use |
|---|---|---|---|
| Triflusulfuron methyl ester | 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl | Not provided | Herbicide (sulfonylurea) |
| Ethametsulfuron methyl ester | 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl | Not provided | Herbicide (sulfonylurea) |
| Metsulfuron methyl ester | 4-methoxy-6-methyl-1,3,5-triazin-2-yl | Not provided | Herbicide (sulfonylurea) |
Key Differences :
Chlorinated and Extended-Chain Analogs
Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate (CAS 247237-43-0) shares structural similarity but differs in two key aspects:
Extended Alkyl Chain : The 4-ethoxy-4-oxobutyl group (vs. 2-ethoxy-2-oxoethyl) may reduce solubility in polar solvents, impacting formulation and bioavailability .
Chromene-Based Sulfonamides
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 735293-16-0) replaces the benzoate core with a chromene ring. This structural shift suggests divergent applications:
- Chromene derivatives are often explored for pharmaceutical activities (e.g., anti-inflammatory, anticancer) due to their aromatic heterocyclic nature .
- The target compound’s benzoate core aligns more closely with agrochemical sulfonylureas, though both share sulfonamide functional groups .
Comparison with Functionally Similar Compounds
MP-A08: A Dual Sphingosine Kinase Inhibitor
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) is a sulfonamide-based ATP-competitive inhibitor of SphK1/2 (Ki = 27 μM and 7 μM, respectively) .
Structural and Functional Contrasts :
- Core Structure: MP-A08 features a bis-sulfonamide with an iminomethyl linker, whereas the target compound has a benzoate ester.
- Bioactivity: MP-A08’s kinase inhibition contrasts with the pesticidal activity of sulfonylamino benzoates, highlighting how minor structural changes (e.g., ester vs. sulfonamide linkages) dictate functional roles .
Biological Activity
Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate, with the molecular formula C19H21NO6S, is a compound that belongs to the class of benzoate derivatives. Its unique structure includes ester and sulfonamide functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.
1. Structural Overview
The compound features a benzoate ring connected to an ethoxy-oxoethyl group and a sulfonylamino group. The molecular weight is approximately 391.4 g/mol, and its IUPAC name is this compound. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 14370-73-1 |
| Molecular Formula | C19H21NO6S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | This compound |
2. Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Reaction conditions such as temperature, solvents, and catalysts are optimized for high yields. The compound's preparation methods have been documented in various studies, highlighting its potential for industrial production due to its unique properties.
3.1 Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
3.2 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of lysine-specific demethylase (LSD1). LSD1 plays a crucial role in epigenetic regulation, and inhibitors of this enzyme have therapeutic implications for cancer treatment. Studies revealed that methyl benzoate derivatives could modulate LSD1 activity, thereby affecting gene expression related to tumor progression .
3.3 Anti-inflammatory Effects
In addition to antimicrobial and enzyme inhibition properties, this compound has been investigated for its anti-inflammatory effects. Experimental models demonstrated that it reduces inflammation markers, indicating its potential use in developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results showed a significant reduction in bacterial colony counts when treated with the compound compared to control groups.
Case Study 2: Enzyme Inhibition in Cancer Therapy
Another research effort focused on the inhibition of LSD1 by methyl benzoate derivatives. The study reported a dose-dependent inhibition of LSD1 activity, correlating with reduced cell viability in cancer cell lines. This suggests that this compound may serve as a lead compound for developing new cancer therapeutics .
Q & A
Q. Advanced Research Focus
- Target Identification : Use affinity chromatography with immobilized compound analogs to isolate binding proteins .
- Kinetic Studies : Monitor enzyme inhibition (e.g., sulfonamide-targeted carbonic anhydrase) via stopped-flow spectroscopy .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to triazine or sulfonylurea targets .
Which analytical techniques are most reliable for assessing purity and stability?
Q. Basic Research Focus
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) quantify impurities <0.1% .
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies residual solvents or degradation products (e.g., free benzoic acid).
- Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) under ICH guidelines assess hydrolytic degradation of ester groups .
How can computational modeling enhance the design of derivatives with improved activity?
Q. Advanced Research Focus
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or COSMO-RS .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2) to prioritize derivatives .
What are the key considerations for comparative studies with structural analogs?
Q. Advanced Research Focus
- Substituent Effects : Compare sulfonylurea analogs (e.g., ethametsulfuron-methyl in ) to evaluate how ethyl vs. methyl groups alter herbicidal activity .
- Bioisosteric Replacement : Replace the benzoate ester with amides (e.g., from ) to modulate solubility and target affinity .
How does the compound’s stability vary under different storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
